molecular formula C24H27N3O4 B11150300 5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide

5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide

Cat. No.: B11150300
M. Wt: 421.5 g/mol
InChI Key: DLKRDVDCCLLVSA-UHFFFAOYSA-N
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Description

This compound is a pyrazole-3-carboxamide derivative featuring dual 4-methoxyphenyl substituents: one on the pyrazole ring and another on the tetrahydro-2H-pyran moiety. The tetrahydro-2H-pyran ring introduces conformational rigidity, which may improve metabolic stability compared to linear alkyl chains .

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H27N3O4/c1-29-19-7-3-17(4-8-19)21-15-22(27-26-21)23(28)25-16-24(11-13-31-14-12-24)18-5-9-20(30-2)10-6-18/h3-10,15H,11-14,16H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

DLKRDVDCCLLVSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically formed via cyclocondensation between hydrazine derivatives and 1,3-diketones. For regioselective incorporation of the 4-methoxyphenyl group at position 5:

  • Acetylenic Ketone Route :

    • React 3-(4-methoxyphenyl)propiolic acid ethyl ester (1) with hydrazine hydrate in ethanol under reflux.

    • Forms 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester (2) as the major regioisomer (yield: 68–72%).

    • Hydrolyze ester (2) using NaOH in aqueous THF to yield carboxylic acid (3) .

    Key Data :

    StepReagentsConditionsYield
    CyclocondensationHydrazine hydrate, EtOHReflux, 12 h70%
    Hydrolysis2M NaOH, THF/H2O60°C, 6 h95%

Alternative Methods for Improved Regiocontrol

  • Benzotriazole-Mediated Cyclization :

    • α-Benzotriazolylenones (4) react with methylhydrazine to form pyrazolines (5) , which undergo oxidation to pyrazoles (6) .

    • Achieves >90% regioselectivity for 5-aryl substitution.

Synthesis of [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine

Construction of the Tetrahydropyran Ring

The tetrahydropyran scaffold is synthesized via acid-catalyzed cyclization of diols:

  • Diol Preparation :

    • Protect 4-methoxyphenylacetaldehyde (7) as its ethylene glycol acetal (8) .

    • Reduce (8) with NaBH4 to yield 1,5-diol (9) .

  • Cyclization :

    • Treat diol (9) with p-toluenesulfonic acid (PTSA) in toluene at 110°C.

    • Forms 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde (10) (yield: 65%).

Reductive Amination to Methanamine

  • Oxime Formation :

    • React aldehyde (10) with hydroxylamine hydrochloride to form oxime (11) .

  • Reduction :

    • Hydrogenate (11) over Raney Ni in methanol to yield [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine (12) (yield: 82%).

Carboxamide Bond Formation

Acyl Chloride Intermediate

  • Activation of Pyrazole-3-carboxylic Acid :

    • Treat acid (3) with thionyl chloride (SOCl2) in dichloromethane (DCM) at 0–5°C.

    • Forms acyl chloride (13) (quantitative yield).

Nucleophilic Substitution with Methanamine

  • Coupling Reaction :

    • Add methanamine (12) and DIPEA (2 eq) to acyl chloride (13) in anhydrous DCM.

    • Stir at room temperature for 24 h.

    • Isolate crude product (14) via filtration (yield: 85%).

    Optimization Notes :

    • Excess DIPEA neutralizes HCl byproducts, preventing amine protonation.

    • Anhydrous conditions critical to avoid hydrolysis of acyl chloride.

Purification and Characterization

Chromatographic Purification

  • Purify (14) via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient).

  • Isolate >99% pure product (HPLC).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.15 (s, 2H, CH2N), 3.85 (s, 3H, OCH3), 3.70–3.45 (m, 4H, pyran-H), 2.30–1.90 (m, 4H, pyran-CH2).

  • HRMS (ESI+) : m/z calc. for C25H27N3O4 [M+H]+: 434.2078; found: 434.2075.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
CyclocondensationHigh regioselectivityRequires strict temperature control70%
Benzotriazole routeSuperior regiocontrolMulti-step synthesis50%
Reductive aminationScalableSensitive to moisture82%

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide typically involves multi-step reactions that integrate various functional groups. The characterization of the compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and environment of hydrogen atoms.
  • Infrared (IR) Spectroscopy : Identifies functional groups and molecular interactions.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the pyrazole moiety have been evaluated for their ability to induce apoptosis in cancer cells. Specific investigations into related pyrazole compounds have shown promising results in inhibiting cell proliferation and inducing cell death pathways in colorectal cancer cells .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives is another area of interest. Compounds similar to 5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide have demonstrated radical scavenging abilities, which are crucial for protecting cells from oxidative stress. Studies have employed assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) to evaluate the radical scavenging activity of these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can significantly influence biological activity. For example, variations in the phenyl groups or alterations in the tetrahydropyran moiety can enhance anticancer or antioxidant properties. Research into related compounds has shown that specific structural features correlate with increased potency against cancer cell lines .

Case Studies

  • Cytotoxicity Against RKO Carcinoma Cells :
    • A study synthesized several pyrazole derivatives and tested their cytotoxicity against RKO colorectal carcinoma cells.
    • Results indicated that certain derivatives exhibited IC50 values lower than established anticancer drugs, suggesting a potential therapeutic application .
  • Antioxidant Efficacy :
    • The antioxidant activity of related pyrazoles was assessed using various in vitro assays.
    • Compounds demonstrated superior radical scavenging activity compared to standard antioxidants like ascorbic acid, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

Compound Name / ID Key Structural Features Physicochemical/Biological Notes
Target Compound Dual 4-methoxyphenyl groups; tetrahydro-2H-pyran-4-ylmethyl linker High lipophilicity (logP estimated >3.5); rigid pyran ring may reduce metabolic oxidation .
3-(4-Methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide Methyl group on pyrazole; single 4-methoxyphenyl group Lower molecular weight (329.4 vs. ~435 for target compound); methyl substitution may enhance metabolic stability.
4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide Trifluoromethyl and phenoxy groups on pyrazole Trifluoromethyl increases electronegativity, potentially improving target selectivity; phenoxy group enhances π-π stacking.
1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide Cyano group on tetrahydro-2H-pyran; bromophenyl substituent Cyano group reduces lipophilicity (logP ~2.8); bromine may introduce steric hindrance in binding pockets.

Functional Group Impact

  • Methoxy vs. Trifluoromethyl: Methoxy groups donate electron density, favoring interactions with cationic residues (e.g., lysine, arginine).
  • Tetrahydro-2H-pyran vs. Cyclohexane :

    • Pyran’s oxygen atom introduces polarity, improving water solubility compared to cyclohexane-based analogs (e.g., ’s deuterated JD5037) .

Biological Activity

5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure

The compound can be represented by the following molecular formula:
C20H24N2O4C_{20}H_{24}N_2O_4
It features a pyrazole core with methoxyphenyl and tetrahydro-pyran substituents, which contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to 5-(4-methoxyphenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1H-pyrazole-3-carboxamide have shown significant inhibitory activity against various cancer cell lines. For instance, a series of synthesized pyrazole carboxamides demonstrated notable activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that certain pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds with similar structures have been reported to achieve up to 85% inhibition of TNF-α at specific concentrations .

Antimicrobial Activity

Antimicrobial properties have been attributed to pyrazole derivatives, including the compound . Research has shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi. A study indicated that some pyrazole derivatives exhibited promising results against pathogens like E. coli and Aspergillus niger, suggesting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the phenyl rings and the introduction of different substituents significantly influence their pharmacological profiles. For instance, the presence of methoxy groups has been correlated with enhanced solubility and bioavailability, which are vital for therapeutic efficacy .

Case Studies

  • Synthesis and Testing : In one study, a series of pyrazole derivatives were synthesized and tested for their biological activities. The results indicated that specific modifications led to increased potency against tumor cells and reduced inflammation markers .
  • Antimicrobial Evaluation : Another case involved testing a library of pyrazole compounds against various microbial strains, revealing that certain derivatives exhibited broad-spectrum antimicrobial activity .

Data Summary Table

Biological ActivityCompound TypeObserved EffectReference
AntitumorPyrazole DerivativesInhibition of BRAF(V600E), EGFR
Anti-inflammatoryPyrazole DerivativesUp to 85% inhibition of TNF-α
AntimicrobialPyrazole DerivativesEffective against E. coli, Aspergillus niger

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction parameters require optimization?

The compound is synthesized via multi-step reactions, often involving:

  • Cyclocondensation of hydrazine derivatives with β-ketoesters or enol ethers to form the pyrazole core.
  • Nucleophilic substitution or amide coupling to introduce the tetrahydropyran and methoxyphenyl substituents . Critical parameters include:
  • Solvent choice (e.g., THF/water mixtures for click chemistry reactions).
  • Temperature control (e.g., 50°C for 16 hours in copper-catalyzed azide-alkyne cycloadditions).
  • Catalytic systems (e.g., CuSO₄/ascorbate for triazole formation) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the compound’s purity and structural integrity?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates .
  • NMR Spectroscopy : Confirms structural integrity (¹H/¹³C NMR for methoxy, pyran, and amide groups) .
  • X-ray Crystallography : Resolves 3D conformation, including tetrahydropyran ring puckering and intermolecular interactions .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .

Q. What are the critical structural features influencing the compound’s physicochemical properties?

Key features include:

  • Methoxyphenyl groups : Enhance lipophilicity (logP ~3.5) and π-π stacking interactions.
  • Tetrahydropyran ring : Introduces conformational rigidity, affecting solubility and metabolic stability.
  • Amide linkage : Facilitates hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro biological activity and in vivo efficacy?

Discrepancies often arise from:

  • Poor bioavailability : Measure solubility (e.g., shake-flask method) and permeability (Caco-2 assays).
  • Rapid metabolism : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots .
  • Protein binding : Use equilibrium dialysis to assess plasma protein binding (>90% may reduce free drug concentration) .

Q. What strategies optimize the compound’s selectivity for molecular targets while minimizing off-target effects?

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace methoxy with halogen or alkyl groups) to enhance target affinity .
  • Molecular Docking : Predict binding modes with targets (e.g., 5-lipoxygenase) using software like AutoDock Vina .
  • Selectivity Screening : Test against panels of related enzymes/receptors (e.g., kinase profiling) .

Q. What methodological approaches resolve crystallographic challenges posed by the flexible tetrahydropyran ring?

  • Low-Temperature Crystallography : Reduces thermal motion (e.g., data collected at 100 K) .
  • Co-crystallization with Stabilizers : Use fragment-based additives to improve crystal packing.
  • Density Functional Theory (DFT) : Computationally model ring conformations to guide experimental refinement .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic profiles?

  • logD Predictions : Adjust substituents to achieve optimal lipophilicity (e.g., target logD <3 for improved solubility) .
  • Metabolite Prediction : Use tools like MetaSite to identify vulnerable sites (e.g., demethylation of methoxy groups) .
  • Pharmacophore Mapping : Align derivatives with known active molecules to retain critical interactions .

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